molecular formula C10H8BrFO3 B1429790 Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate CAS No. 1426958-42-0

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate

Cat. No. B1429790
M. Wt: 275.07 g/mol
InChI Key: DQHZVHSVYWDBMA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is a complex organic compound. It contains a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromine and fluorine atoms on the phenyl ring, as well as the ethyl ester group. The presence of these electronegative atoms (bromine and fluorine) could influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate serves as an intermediate in the synthesis of complex organic compounds. For instance, it's used in the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant (Wang, 2015).
  • Chemical Characterization : The compound has been studied through various analytical techniques, including FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, providing insights into its chemical structure and properties (Sapnakumari et al., 2014).

Application in Cancer Research

  • Anti-Cancer Properties : Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate derivatives show potential as anti-cancer agents. A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, displayed potent inhibitory activity against various human cancer cell lines (Riadi et al., 2021).

Crystallography and Material Sciences

  • Crystal Structure Analysis : Research has focused on understanding the crystal structure of related compounds, which is crucial for applications in materials science and drug design (Shalaby et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in industries such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZVHSVYWDBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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